
Methyl 4-(bromomethyl)nicotinate
Overview
Description
Methyl 4-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and a bromomethyl group is attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)nicotinate can be synthesized through a multi-step process starting from nicotinic acid. The typical synthetic route involves the following steps:
Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl nicotinate.
Bromination: The methyl nicotinate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)nicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substituted Nicotinates: Products formed by nucleophilic substitution.
Nicotinic Acid Derivatives: Products formed by oxidation.
Alcohols: Products formed by reduction.
Scientific Research Applications
Methyl 4-(bromomethyl)nicotinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pyridine derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of nicotinic acid analogs with therapeutic properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industrial Applications: The compound is used in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)nicotinate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group allows for easy hydrolysis, releasing nicotinic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Methyl 6-(bromomethyl)nicotinate: Similar structure but with the bromomethyl group at the 6-position.
Methyl 3-(bromomethyl)nicotinate: Similar structure but with the bromomethyl group at the 3-position.
Methyl nicotinate: Lacks the bromomethyl group.
Uniqueness: Methyl 4-(bromomethyl)nicotinate is unique due to the position of the bromomethyl group on the pyridine ring, which influences its reactivity and biological activity. The 4-position allows for specific interactions with biological targets that are distinct from those of its isomers.
Properties
IUPAC Name |
methyl 4-(bromomethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXODGFIMADZZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856206 | |
Record name | Methyl 4-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-11-9 | |
Record name | Methyl 4-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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